(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Exploration
- Synthesis Techniques : Compounds within this chemical class have been synthesized using various methods, with particular focus on their antiproliferative activity and structural characterization through techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The studies emphasize the importance of specific conformational structures for their stability and potential biological activities (S. Benaka Prasad et al., 2018).
- Structural Analysis : Detailed structural analyses, including Hirshfeld surface analysis and 3D molecular surface contours, have been utilized to understand the intermolecular interactions present in these compounds, providing insights into their solid-state behavior and stability (C. S. Karthik et al., 2021).
Biological Activities
- Anticancer Activity : Research has demonstrated the anticancer activities of thiophene-containing pyrazole derivatives against various human cancer cell lines, highlighting the potential of these compounds for further development as anticancer agents. The studies found specific derivatives to exhibit significant growth inhibitory effects, suggesting these compounds as promising candidates for anticancer therapy (Nazan Inceler et al., 2013).
- Anticonvulsant Activity : Novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing significant effects in preclinical models. This research contributes to the development of new pharmacophores for anticonvulsant drugs (H. Rajak et al., 2009).
Potential Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Studies : Studies have synthesized new pyridine derivatives, assessing their in vitro antimicrobial activity against various bacterial and fungal strains. These studies reveal variable and modest activity, contributing to the search for new antimicrobial agents (N. Patel et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to target vegfr-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
It is suggested that similar compounds bind to the active site of their target proteins, thereby inhibiting their function . This interaction can lead to changes in cellular processes, such as cell proliferation and apoptosis.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the il-6/jak/stat3 pathway , which is involved in cell survival, proliferation, and differentiation.
Pharmacokinetics
The liposolubility of similar compounds suggests that they may have good bioavailability .
Result of Action
Similar compounds have been shown to induce apoptotic cell death and block the cell cycle at the sub-g1 phase .
Properties
IUPAC Name |
[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c23-19(16-9-5-11-24-16)22-10-4-8-15(13-22)18-21-20-17(25-18)12-14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXHARUFXFSWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)C3=NN=C(S3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.